molecular formula C7H8N2O B1438618 2-(Aminomethyl)isonicotinaldehyde CAS No. 887579-43-3

2-(Aminomethyl)isonicotinaldehyde

Cat. No. B1438618
CAS RN: 887579-43-3
M. Wt: 136.15 g/mol
InChI Key: CAULDPBWXTZGNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of α-amino ketones, which includes compounds like 2-(Aminomethyl)isonicotinaldehyde, has seen significant advancements in recent years . The number of protocols developed for this purpose has increased considerably, with the review serving to collate and critically evaluate novel methodologies published since 2011 . Another study discusses the susceptibility to hydrolysis of phenylboronic pinacol esters, which could be relevant to the synthesis of similar compounds .


Molecular Structure Analysis

While specific molecular structure analysis for 2-(Aminomethyl)isonicotinaldehyde was not found, a study on Pyridinecarboxaldehydes, which are structurally similar, discusses their structures, vibrational assignments, and molecular characteristics . Another source mentions the molecular weight and formula of the compound.

Scientific Research Applications

  • Synthesis and Chemical Reactions : 2-(Aminomethyl)isonicotinaldehyde is utilized in the synthesis of complex organic compounds. For instance, it has been used in pyridoxal-mediated cycloaromatization processes, forming cycloaromatized products via a toluene biradical intermediate (Wakayama, Nemoto, & Shibuya, 1996). Additionally, the compound has been involved in the synthesis and biological evaluation of aminomethyl derivatives for inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase (Gulcin et al., 2017).

  • Metal Complex Synthesis : The compound is used in creating metal complexes, which have applications in fields like catalysis and materials science. For instance, zinc (II), cadmium (II), and mercury (II) complexes with 2-aminonicotinaldehyde have been synthesized and characterized for their biological activities (Mallela et al., 2018).

  • Bioconjugation and Tagging in Proteins and Peptides : This compound has been employed in site-directed conjugation processes to tag peptides and proteins. For example, the 2-amino alcohol structure present in 2-(Aminomethyl)isonicotinaldehyde has been used for periodate oxidation in proteins, enabling site-directed labeling with biotin or fluorescent reporters (Geoghegan & Stroh, 1992).

  • Oligosaccharide Structure Analysis : It has also found application in the analysis of oligosaccharides, where a potential aldehyde group of an oligosaccharide is combined with 2-aminopyridine for fluorescent tagging, aiding in the determination of sugar unit sequences and linkage points (Hase, Ikenaka, & Matsushima, 1978).

  • Synthesis of Nitrogen Heterocycles : The compound is instrumental in the construction of nitrogen heterocycles, a key area in organic and medicinal chemistry. For example, copper-catalyzed domino three-component coupling-cyclization has been used to create 2-(aminomethyl)indoles, important building blocks in synthetic organic chemistry (Ohta, Chiba, Oishi, Fujii, & Ohno, 2009).

  • Involvement in the Synthesis of Pyridine Derivatives : 2-(Aminomethyl)isonicotinaldehyde has been utilized in the synthesis of various pyridine derivatives, which are significant in pharmaceutical and synthetic chemistry. For example, the reaction of isonicotinaldehyde with 2-cyanoacetohydrazide has led to the formation of novel pyridine derivatives with potential antibacterial activities (Mohamed, Tawfik, Dardeer, & Fadda, 2018).

Safety and Hazards

While specific safety data for 2-(Aminomethyl)isonicotinaldehyde was not found, similar compounds such as 2-(Aminomethyl)pyridine and (Aminomethyl)pyrazine have safety data sheets available that mention hazards such as skin and eye damage, respiratory irritation, and harm if swallowed .

properties

IUPAC Name

2-(aminomethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,5H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAULDPBWXTZGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652146
Record name 2-(Aminomethyl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)isonicotinaldehyde

CAS RN

887579-43-3
Record name 2-(Aminomethyl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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